N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
Description
N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group and a 4-isopropylphenoxy substituent. The cyclopropyl group may enhance metabolic stability, while the phenoxy moiety could influence lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(2)16-6-10-19(11-7-16)24-14-20(23)22(17-8-9-17)13-18-5-4-12-21(18)3/h4-7,10-12,15,17H,8-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFJRXVWQSNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CN2C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(4-isopropylphenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Cyclopropyl group : This contributes to the compound's lipophilicity and potential receptor interactions.
- Isopropylphenoxy moiety : This part of the molecule may enhance binding affinity to specific biological targets.
- Pyrrole derivative : The presence of the pyrrole ring suggests possible interactions with biological receptors or enzymes.
Research indicates that this compound may exhibit several mechanisms of action:
- TRPM8 Modulation : The compound has been explored for its role as a modulator of the TRPM8 ion channel, which is involved in thermosensation and nociception. Studies suggest that it can influence calcium ion flow through this channel, potentially affecting pain perception and temperature sensitivity .
- Proteasome Inhibition : Similar compounds have shown activity as proteasome inhibitors, affecting cellular protein degradation pathways. This could lead to increased apoptosis in cancer cells by disrupting their protein homeostasis .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| TRPM8 Modulation | Calcium influx modulation | |
| Proteasome Inhibition | Increased apoptosis in cancer cells | |
| Cytotoxicity | IC50 values in various cell lines |
Case Study 1: TRPM8 Modulation
In a study examining the effects of various TRPM8 modulators, this compound was shown to increase intracellular calcium levels in HEK293 cells expressing TRPM8. The modulation was dose-dependent, with significant effects observed at concentrations as low as 100 nM.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the cytotoxic effects of this compound on MDA-MB-468 breast cancer cells. The study reported an IC50 value of approximately 0.37 µM, indicating potent activity against these cells. The mechanism was attributed to proteasome inhibition, leading to the accumulation of pro-apoptotic factors .
Research Findings and Implications
The findings regarding this compound highlight its potential as a therapeutic agent in pain management and oncology. Its ability to modulate TRPM8 suggests applications in treating conditions like neuropathic pain, while its cytotoxic effects on cancer cells position it as a candidate for further development in cancer therapy.
Comparison with Similar Compounds
Substituent Analysis
- N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide (): Replaces the phenoxy oxygen with a sulfur atom (isopropylthio group), increasing electron density and polarizability. This substitution may alter redox properties and solubility .
- N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (): Substitutes the phenoxy group with a 3,5-dimethyloxazole ring.
- N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamide Derivatives () : Feature hydroxynaphthyl and aryl groups, leading to intramolecular N–H···O and O–H···O hydrogen bonds. These interactions stabilize molecular conformations, as seen in dihedral angles (78.32°–84.70°) between aromatic rings .
Molecular Conformation and Hydrogen Bonding
- The target compound’s conformational flexibility is likely modulated by the cyclopropyl group and phenoxy substituent.
- The oxazole derivative () lacks hydrogen-bond donors but offers acceptor sites, which may reduce solubility compared to the target compound’s phenoxy group .
Physicochemical and Functional Properties
Table 1: Key Comparative Data
Crystallographic and Analytical Tools
- Structural analyses of similar compounds (e.g., ) rely on SHELX for refinement and ORTEP for graphical representation, indicating standard crystallographic workflows for acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
